1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-1H-pyrazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3(9)5-4(6)2-7-8-5/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWUEEGAVLRFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552739-60-2 | |
| Record name | 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Bromo 1h Pyrazol 5 Yl Ethan 1 One and Its Precursors
Direct Synthesis Approaches to the 1H-Pyrazole Ring System
Cyclization Reactions and Reaction Conditions
The most common and classical method for synthesizing the pyrazole (B372694) ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. youtube.comwikipedia.org This reaction, often referred to as the Knorr pyrazole synthesis, proceeds by the initial formation of an imine with one nitrogen of the hydrazine, followed by the formation of an enamine with the second nitrogen, which then cyclizes to form the pyrazole ring. youtube.com
Several modifications and improvements to the classical Knorr synthesis have been developed to enhance yields, regioselectivity, and reaction conditions. These include the use of catalysts such as concentrated H2SO4, silica-supported sulfuric acid, and copper salts. jmcs.org.mxnih.gov Reactions can be performed under solvent-free conditions, in water, or using microwave irradiation to accelerate the process. jmcs.org.mx
A variety of 1,3-dicarbonyl compounds can be utilized, including acetylacetone (B45752) and its derivatives, which are crucial for introducing the acetyl precursor. wikipedia.org The choice of hydrazine, whether unsubstituted or substituted, will determine the substituent at the N1 position of the pyrazole ring. nih.gov
Alternative approaches to the pyrazole ring include 1,3-dipolar cycloaddition reactions. For instance, the reaction of diazo compounds with alkynes provides a route to pyrazoles. organic-chemistry.org Another method involves the reaction of hydrazones with nitroolefins. organic-chemistry.orgrsc.org
Functional Group Tolerance and Regioselectivity
The synthesis of pyrazoles often needs to accommodate various functional groups on the starting materials. Many modern synthetic protocols exhibit good functional group tolerance, allowing for the presence of diverse substituents on both the 1,3-dicarbonyl compound and the hydrazine. organic-chemistry.orgresearchgate.net
Regioselectivity is a critical aspect when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, as it can lead to the formation of isomeric products. acs.org The reaction conditions, including the catalyst and solvent, can significantly influence the regiochemical outcome. nih.govacs.org For example, in the reaction of unsymmetrical 1,3-diketones with arylhydrazines, the use of silica (B1680970) gel supported sulfuric acid under solvent-free conditions has been shown to be highly regioselective. jmcs.org.mx Similarly, the nature of the hydrazine itself can dictate the regioselectivity; using arylhydrazine hydrochlorides can favor one regioisomer, while the free hydrazine can lead to the other. acs.org
Table 1: Examples of Reagents and Conditions for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Precursor | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Acetylacetone | Phenylhydrazine | H2SO4/SiO2, solvent-free | Regioselective formation of 4-bromo-3,5-dimethyl-N-phenylpyrazole | jmcs.org.mx |
| Diethyl [(dimethylamino)methylene]malonate | Arylhydrazines | Acid-catalyzed transamination, then base-catalyzed cyclization | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates | nih.gov |
| 1,3-Diketones | Arylhydrazines | N-bromosaccharin, H2SO4/SiO2, solvent-free | One-pot synthesis of 4-bromopyrazoles | jmcs.org.mx |
| Trichloromethyl enones | Arylhydrazine hydrochlorides | Not specified | Regiocontrolled synthesis of 1,3-regioisomer | acs.org |
| Trichloromethyl enones | Free arylhydrazine | Not specified | Regiocontrolled synthesis of 1,5-regioisomer | acs.org |
Bromination Strategies for Pyrazole Rings
Once the pyrazole ring is formed, the next step towards the target molecule is the introduction of a bromine atom at the C4 position.
Direct Halogenation Protocols
Direct bromination of the pyrazole ring is a common strategy. guidechem.com Various brominating agents can be employed, including elemental bromine (Br2), N-bromosuccinimide (NBS), and potassium bromide (KBr). jmcs.org.mx The choice of reagent and reaction conditions can affect the selectivity and efficiency of the bromination. Using corrosive and toxic elemental bromine is often avoided in favor of safer alternatives like NBS. guidechem.com
Selective Bromination at Position 4
The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution, making selective bromination at this position feasible. reddit.com The reactivity is influenced by the electronic nature of the pyrazole ring, which is affected by the substituents present.
One-pot procedures that combine pyrazole formation and subsequent bromination have been developed for efficiency. For instance, reacting 1,3-diketones and arylhydrazines with N-bromosaccharin (NBSac) in the presence of a catalyst like silica gel supported sulfuric acid can directly yield 4-bromopyrazoles. jmcs.org.mx This method is advantageous as it avoids the isolation of the intermediate pyrazole. jmcs.org.mx
Electrochemical methods also offer a pathway for the synthesis of 4-bromopyrazoles. An electrocatalytic bromination can follow the initial cyclization reaction in a one-pot setup. guidechem.com
Table 2: Brominating Agents for Pyrazole Rings
| Brominating Agent | Conditions | Selectivity | Reference |
|---|---|---|---|
| N-Bromosaccharin (NBSac) | H2SO4/SiO2, solvent-free | High regioselectivity for C4 | jmcs.org.mx |
| N-Bromosuccinimide (NBS) | Not specified | Commonly used for bromination | jmcs.org.mx |
| Elemental Bromine (Br2) | Neutralization reactor | Effective but corrosive and toxic | guidechem.com |
| Sodium Bromide (NaBr) | Oxone as oxidant | Requires excess oxidant | guidechem.com |
| 2-bromo-2-propyl diester | Electrolysis | Electrocatalytic bromination | guidechem.com |
Introduction of the Acetyl Moiety
The final step in the synthesis of 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one is the introduction of the acetyl group at the C5 position.
If the pyrazole synthesis started with a precursor that did not already contain the acetyl group or a precursor to it, a separate acetylation step is necessary. Friedel-Crafts acylation is a standard method for introducing an acetyl group onto an aromatic ring. However, the direct acylation of a 4-bromopyrazole at the C5 position can be challenging and may lead to a mixture of products or require specific directing groups.
A more common and controlled strategy is to incorporate the acetyl group or a masked version of it from the beginning of the synthesis. By using an appropriate 1,3-dicarbonyl compound, such as acetylacetone or a derivative, the acetyl moiety can be pre-installed. For instance, the reaction of a hydrazine with a 1,3-diketone that already contains the desired acetyl group at what will become the C5 position of the pyrazole ring is a straightforward approach.
In cases where a precursor to the acetyl group is used, a subsequent transformation is required. For example, oxidation of an ethyl group or hydrolysis of a nitrile followed by reaction with an organometallic reagent could potentially yield the acetyl group.
A proposed general mechanism for the synthesis of 1-acetyl pyrazolines involves the solvent-free cyclization and acetylation of chalcones with hydrazine hydrate (B1144303) and acetic anhydride (B1165640) in the presence of a SiO2-H2SO4 catalyst. researchgate.net While this leads to an N-acetylated pyrazoline, similar principles of tandem reactions can be envisioned for C-acetylation under different conditions. O-acetylation is commonly performed using acetic anhydride in pyridine. nih.gov A more sustainable, solvent-free stoichiometric acetylation protocol using acetic anhydride activated by VOSO4 has also been reported. frontiersin.org
Acylation Reactions on Pyrazole Scaffolds
The introduction of an acetyl group onto a pyrazole ring can be achieved through several methods, with Friedel-Crafts acylation being a classic approach. This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the application of traditional Friedel-Crafts conditions to pyrazoles can be complicated. The pyrazole ring, being a heterocyclic system with two nitrogen atoms, is susceptible to N-acylation, which often competes with the desired C-acylation. Furthermore, the basic nature of the pyrazole nitrogen can lead to the formation of a complex with the Lewis acid catalyst, deactivating the ring towards electrophilic attack.
For an N-unsubstituted pyrazole like 4-bromopyrazole, direct C-acylation is particularly challenging. The tautomeric nature of the N-H proton means that the reaction can proceed through different pyrazole forms, leading to a mixture of products. Research on the acylation of substituted pyrazoles suggests that the regioselectivity is highly dependent on the nature and position of the existing substituents and the reaction conditions employed. For instance, in some cases, acylation of N-aryl pyrazoles can be directed to the C4 position.
A more controlled approach to achieving C5-acylation involves the protection of the pyrazole nitrogen. Common protecting groups for pyrazoles include benzyl (B1604629) (Bn) or tetrahydropyranyl (THP). Once the nitrogen is protected, the regioselectivity of the subsequent acylation reaction can be more effectively controlled. For instance, palladium-catalyzed direct arylation of N-protected 4-bromopyrazoles has been shown to occur selectively at the C5 position, indicating the enhanced reactivity of this position towards electrophilic substitution when the nitrogen is blocked. rsc.orgrsc.org Following successful C5-acylation, the protecting group can be removed to yield the desired N-unsubstituted pyrazole.
An alternative to Friedel-Crafts acylation is the Vilsmeier-Haack reaction, which is typically used for formylation but can be adapted for other acylations. rsc.org This reaction involves the use of a substituted amide (like DMF for formylation) and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the electrophile. While this method is generally milder than Friedel-Crafts acylation, its application for the acetylation of 4-bromopyrazole would require specific adaptation.
Below is a table summarizing plausible conditions for the acylation of pyrazole derivatives based on related literature.
| Acylating Agent | Catalyst/Conditions | Substrate | Product | Yield (%) | Reference |
| Acetyl chloride | AlCl₃, DCM | 1,3,5-substituted pyrazole | C4-acylated product | Not specified | nih.gov |
| Acetic anhydride | Zinc Oxide (ZnO), Microwave | Aromatic compounds | Acylated products | Good to excellent | organic-chemistry.org |
| Acyl chlorides | [CholineCl][ZnCl₂]₃, Microwave | Indole derivatives | 3-acylated indoles | High | rsc.org |
Stereochemical Considerations in Acetyl Installation
For the achiral molecule this compound, traditional stereochemical considerations such as the formation of enantiomers or diastereomers are not applicable. However, the concept of "stereochemistry" in this context can be broadened to encompass regioselectivity—the control of the position of the incoming acetyl group on the pyrazole ring.
The regioselectivity of electrophilic substitution on a pyrazole ring is a complex interplay of electronic and steric factors. In an N-unsubstituted pyrazole, the position of substitution is influenced by the tautomeric equilibrium between the 1H- and 2H-forms. The presence of a substituent at the C4 position, such as the bromo group in the precursor to our target molecule, significantly influences the outcome of further substitutions.
The bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. It directs incoming electrophiles to the ortho and para positions. In the case of a 4-substituted pyrazole, the C3 and C5 positions are analogous to the ortho positions. The electronic nature of the bromo group at C4 would therefore direct the incoming acetyl group to either the C3 or C5 position.
Steric hindrance also plays a crucial role. The bulky bromine atom at the C4 position might sterically hinder the adjacent C3 and C5 positions, making the approach of the electrophile more difficult. However, the C5 position is generally more susceptible to electrophilic attack in N-substituted pyrazoles.
In the case of an N-unsubstituted 4-bromopyrazole, the situation is further complicated by the tautomerism. The position of the NH proton influences the electron density distribution in the ring. To achieve selective C5-acetylation, it is often necessary to introduce a protecting group on one of the nitrogen atoms. This not only prevents N-acylation but also fixes the tautomeric form, leading to more predictable regiochemical outcomes. The choice of the N-substituent can also sterically direct the incoming electrophile to the C5 position.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, green approaches can be applied to various stages of the synthesis, from the formation of the pyrazole ring to the final acylation step.
Several green methods have been developed for the synthesis of pyrazole derivatives themselves. These include solvent-free reactions, often facilitated by grinding or the use of solid supports, and microwave-assisted synthesis. dergipark.org.trdergipark.org.trchemijournal.com Microwave-assisted organic synthesis has gained significant attention as it can dramatically reduce reaction times, increase product yields, and enhance selectivity. rsc.orgnih.govnih.gov
For the acylation step, green alternatives to traditional Friedel-Crafts conditions are being explored. One promising approach is the use of deep eutectic solvents (DES) as both catalyst and solvent. For example, a mixture of choline (B1196258) chloride and zinc chloride has been shown to be an effective and recyclable catalyst for the Friedel-Crafts acylation of various aromatic and heterocyclic compounds under microwave irradiation. rsc.org This method avoids the use of volatile organic solvents and moisture-sensitive Lewis acids.
Solvent-free acylation reactions have also been reported. For instance, the use of a solid catalyst like zinc oxide under microwave irradiation can promote the acylation of aromatic compounds with high efficiency. organic-chemistry.org Another approach involves the use of a catalytic amount of a reusable solid acid catalyst under solvent-free conditions. These methods align with the principles of green chemistry by minimizing waste and energy consumption.
The table below highlights some green synthetic methods that could be potentially adapted for the synthesis of the target compound or its precursors.
| Green Method | Catalyst/Medium | Reaction Type | Advantages | Reference |
| Microwave-assisted | K-10 montmorillonite | Indole synthesis | Recyclable catalyst, solvent-free, short reaction times | nih.gov |
| Microwave-assisted | [CholineCl][ZnCl₂]₃ | Friedel-Crafts acylation | Recyclable catalyst/solvent, high yields | rsc.org |
| Solvent-free | Zinc Oxide (ZnO), Microwave | Friedel-Crafts acylation | High efficiency, reduced waste | organic-chemistry.org |
| Solvent-free | Grinding | Pyrazole synthesis | Catalyst-free, simple procedure | chemijournal.com |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR techniques provides unambiguous structural confirmation.
Detailed ¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the pyrazole (B372694) ring proton, the N-H proton, and the methyl protons of the acetyl group. The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom in the molecule.
The proton on the pyrazole ring (C3-H) is expected to appear as a singlet in the aromatic region of the spectrum. The N-H proton of the pyrazole ring will also appear as a singlet, though its chemical shift can be broad and is highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange. The methyl protons of the acetyl group will present as a sharp singlet in the aliphatic region.
In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group is expected at the most downfield chemical shift. The carbon atoms of the pyrazole ring will have distinct shifts, with the bromine-substituted carbon (C4) showing a characteristic shift. The methyl carbon of the acetyl group will appear at a high-field chemical shift.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| N-H | ~13.0 (broad) | - | s | - |
| C3-H | ~7.8 | ~135 | s | - |
| C4 | - | ~95 | - | - |
| C5 | - | ~145 | - | - |
| C=O | - | ~190 | - | - |
| CH₃ | ~2.5 | ~28 | s | - |
¹⁵N NMR Studies for Nitrogen Environments
¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. Pyrazoles have two distinct nitrogen environments: a "pyrrole-like" nitrogen (N1) bearing a hydrogen atom, and a "pyridine-like" nitrogen (N2) which is doubly bonded to carbon.
The chemical shifts of these nitrogen atoms are sensitive to substitution and hydrogen bonding. For this compound, the N1 nitrogen is expected to resonate at a higher field (more shielded) compared to the N2 nitrogen. The specific chemical shifts can help confirm the tautomeric state of the pyrazole ring. Chemical shifts for pyrazoles are often referenced to liquid ammonia.
| Nitrogen Atom | Predicted Chemical Shift (δ, ppm, relative to NH₃) |
|---|---|
| N1 (pyrrole-like) | ~170-190 |
| N2 (pyridine-like) | ~240-260 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. For this molecule, a COSY spectrum would be relatively simple, primarily confirming the absence of proton-proton coupling for the isolated C3-H and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show a cross-peak between the C3-H proton and the C3 carbon, as well as a cross-peak between the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity across multiple bonds. Important HMBC correlations would be expected between:
The methyl protons and the carbonyl carbon (C=O) as well as the C5 carbon of the pyrazole ring.
The C3-H proton and the C4 and C5 carbons.
The N-H proton and the C3 and C5 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show a correlation between the N-H proton and the C3-H proton, depending on the preferred conformation, providing spatial information.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, such as IR and Raman, provide information about the functional groups present in a molecule and the nature of the chemical bonds.
Vibrational Analysis of Key Functional Groups (C=O, C-Br, N-H)
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its key functional groups.
N-H Stretching: The N-H stretching vibration is expected to appear as a broad band in the IR spectrum, typically in the range of 3100-3400 cm⁻¹. The broadness of this band is indicative of hydrogen bonding.
C=O Stretching: The carbonyl group of the acetyl moiety will give rise to a strong, sharp absorption band in the IR spectrum, typically around 1680-1700 cm⁻¹. This frequency is characteristic of an α,β-unsaturated ketone, as the pyrazole ring is conjugated with the carbonyl group.
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically in the range of 500-600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| N-H | Stretching | 3100-3400 (broad) | Weak |
| C-H (aromatic) | Stretching | ~3100 | Medium |
| C-H (aliphatic) | Stretching | ~2950 | Medium |
| C=O | Stretching | 1680-1700 (strong) | Medium |
| C=N/C=C (ring) | Stretching | 1400-1600 | Strong |
| C-Br | Stretching | 500-600 | Strong |
Hydrogen Bonding Interactions and Their Spectroscopic Signatures
In the solid state and in concentrated solutions, this compound is expected to exhibit intermolecular hydrogen bonding. The N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen or the N2 nitrogen of a neighboring molecule.
This hydrogen bonding has a significant impact on the vibrational spectra. The most notable effect is the broadening and red-shifting (shift to lower frequency) of the N-H stretching band in the IR spectrum. In a non-hydrogen-bonding solvent at high dilution, a sharper, higher-frequency N-H stretching band would be observed. The C=O stretching frequency may also be slightly red-shifted upon hydrogen bonding. The presence and nature of these hydrogen bonds are critical to understanding the supramolecular chemistry of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique utilized to determine the mass-to-charge ratio of ions, offering valuable information about the molecular weight and structure of a compound. The analysis of this compound by mass spectrometry reveals distinct fragmentation patterns that are characteristic of its structural motifs.
While a specific high-resolution mass spectrum for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of related pyrazole and bromo-aromatic compounds under electron ionization (EI).
Upon ionization, the molecular ion ([M]⁺•) is expected to be observed. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺• and [M+2]⁺•), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Key fragmentation pathways for pyrazole derivatives often involve the cleavage of the ring and the loss of substituents. For this compound, the following fragmentation routes are plausible:
Loss of a methyl radical (•CH₃): Cleavage of the bond between the acetyl group and the pyrazole ring can lead to the formation of a [M-15]⁺ ion.
Loss of an acetyl radical (•COCH₃): This would result in a [M-43]⁺ ion, corresponding to the 4-bromo-1H-pyrazol-5-yl cation.
Loss of bromine radical (•Br): The cleavage of the C-Br bond would generate a [M-79/81]⁺ ion.
Ring Fragmentation: Pyrazole rings can undergo complex fragmentation, often involving the loss of HCN or N₂. For instance, the loss of HCN from the pyrazole ring is a common fragmentation pathway for NH-pyrazoles researchgate.net.
High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition of the compound. For C₅H₅BrN₂O, the theoretical exact mass can be calculated, and comparison with the experimentally determined value would provide strong evidence for the compound's identity.
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Neutral Loss |
| [C₅H₅BrN₂O]⁺• | 187.96 | 189.96 | - |
| [C₄H₂BrN₂O]⁺ | 172.94 | 174.94 | •CH₃ |
| [C₃H₂BrN₂]⁺ | 144.95 | 146.95 | •COCH₃ |
| [C₅H₅N₂O]⁺ | 109.04 | - | •Br |
Note: The m/z values are monoisotopic masses and are predictions based on common fragmentation patterns of related compounds.
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers.
For a relatively rigid molecule like this compound, different tautomeric forms (e.g., 1H, 2H) could potentially be distinguished using IMS if they exhibit different collision cross-sections (CCS). The CCS is a measure of the effective area of the ion as it moves through a buffer gas. Theoretical calculations of the CCS for different possible tautomers and conformers could be compared with experimental IMS data to gain insights into the predominant gas-phase structure. PubChemLite provides predicted CCS values for various adducts of this compound, which can serve as a reference for experimental studies uni.lu.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, the structures of numerous related bromo-substituted pyrazole derivatives have been reported nih.govnih.govresearchgate.netmdpi.comunivie.ac.at. These studies indicate that the pyrazole ring is typically planar. The acetyl group attached to the pyrazole ring would also be expected to be largely coplanar with the ring to maximize conjugation, although some torsion is possible depending on steric and packing effects.
The determination of the crystal structure would involve growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. The resulting electron density map would be used to locate the positions of the atoms and build a three-dimensional model of the molecule.
The crystal packing of this compound is expected to be governed by a combination of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking.
Hydrogen Bonding: The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atom at the 2-position and the oxygen atom of the acetyl group can act as hydrogen bond acceptors. This can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex networks researchgate.netresearchgate.net.
Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (e.g., the oxygen of the acetyl group or a nitrogen of a neighboring pyrazole ring). This type of interaction is known to play a significant role in the crystal engineering of halogenated compounds.
π-π Stacking: The aromatic pyrazole rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice.
The solid-state conformation of this compound would be revealed by X-ray crystallography. A key conformational feature is the orientation of the acetyl group relative to the pyrazole ring. Due to the potential for steric hindrance and the influence of intermolecular interactions in the crystal lattice, the dihedral angle between the plane of the pyrazole ring and the plane of the acetyl group is of particular interest. Computational modeling can complement experimental data by predicting the most stable conformations in the gas phase, which can then be compared to the observed solid-state structure to understand the effects of crystal packing forces acs.orgunibo.itnih.gov.
Chemical Reactivity and Derivatization Strategies
The primary site of reactivity for derivatization on 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one is the carbon-bromine bond on the pyrazole (B372694) ring. This bond is amenable to a range of reactions that allow for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Reactivity at the Bromine Atom
The bromine atom at the C4 position is a key functional group that enables extensive derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. nih.gov These methods are powerful tools for creating complex molecular architectures from simple precursors.
Palladium-catalyzed reactions are among the most effective methods for functionalizing aryl and heteroaryl halides. nih.govrsc.org For 4-bromopyrazole derivatives, these reactions allow for the selective formation of C-C bonds at the C4 position.
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgnih.gov In the case of this compound, the bromine atom can be coupled with a variety of aryl and heteroaryl boronic acids or esters to yield 4-aryl-substituted pyrazole derivatives. researchgate.net
Research on structurally similar 4-bromopyrazoles has shown that these couplings proceed efficiently. For instance, the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with phenylboronic acid under typical Suzuki-Miyaura conditions afforded the 4-phenyl product in excellent yield. researchgate.net The choice of catalyst, ligand, and base is crucial to optimize the reaction and prevent side reactions like debromination. researchgate.netnih.gov Modern catalyst systems, such as those using palladacycle precatalysts like XPhos Pd G2, have been developed to improve the efficiency and scope of this reaction, even with challenging substrates. researchgate.netrsc.org
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH/H₂O | 93 | researchgate.net |
| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH/H₂O | 48 | researchgate.net |
| (E)-Styrylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | Good to Excellent | researchgate.net |
| 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | researchgate.net |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | researchgate.net |
The Heck reaction offers a pathway to introduce alkenyl groups by coupling the bromopyrazole with an alkene in the presence of a palladium catalyst and a base. This reaction would yield 4-alkenyl-1H-pyrazol-5-yl ethanone (B97240) derivatives, further expanding the molecular diversity. Supported palladium complexes have been shown to be efficient catalysts for Heck reactions involving aryl halides. rsc.org
The Sonogashira coupling is a powerful method for forming a bond between a sp² carbon (from the bromopyrazole) and an sp carbon (from a terminal alkyne). wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper, allows for the synthesis of 4-alkynyl-substituted pyrazoles. nih.gov Studies on analogous 4-bromo-heterocycles demonstrate that the reaction proceeds under mild conditions, typically using a catalyst system like PdCl₂(PPh₃)₂/CuI with a base such as triethylamine (B128534) (Et₃N). beilstein-journals.orgresearchgate.net
| Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 85 | beilstein-journals.org |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 81 | beilstein-journals.org |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 90 | wikipedia.org |
| Propargyl alcohol | Pd(OAc)₂ / CuI / PPh₃ | iPr₂NH | DMF | Moderate | beilstein-journals.org |
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. researchgate.net This method is known for its high functional group tolerance. This compound could be coupled with various alkyl-, alkenyl-, or arylzinc halides to generate the corresponding C4-substituted products. organic-chemistry.org Catalyst systems like Pd₂(dba)₃ with a phosphine (B1218219) ligand such as PCyp₃ are effective for these transformations. organic-chemistry.org
The Stille coupling utilizes an organostannane (organotin) reagent to couple with the organohalide. organic-chemistry.org This reaction is highly versatile due to the stability of organostannanes and the mild reaction conditions often employed. nih.gov The reaction of this compound with an organostannane like aryltributylstannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) would lead to the formation of a new carbon-carbon bond at the C4 position. organic-chemistry.orgyoutube.com The main drawback is the toxicity of the tin byproducts. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Potential R Group | Catalyst System Example | Reference |
|---|---|---|---|---|
| Negishi | R-ZnX | Alkyl, Alkenyl, Aryl | Pd₂(dba)₃ / PCyp₃ | organic-chemistry.org |
| Negishi | (furan-2-yl)ZnCl | 2-Furyl | Pd(PPh₃)₄ | researchgate.net |
| Stille | R-Sn(Bu)₃ | Aryl, Vinyl, Alkynyl | Pd(PPh₃)₄ | organic-chemistry.orgnih.gov |
| Stille | (vinyl)Sn(Bu)₃ | Vinyl | PdCl₂(PPh₃)₂ | youtube.com |
Nucleophilic Substitution Reactions
While less common than cross-coupling reactions for aryl halides, the bromine atom on the pyrazole ring can potentially undergo nucleophilic substitution. The pyrazole ring is electron-deficient, and this character is enhanced by the electron-withdrawing acetyl group at the C5 position. This electronic setup can facilitate nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles such as amines, thiols, or alkoxides could displace the bromide to form the corresponding substituted pyrazoles. evitachem.com
Reductive Debromination Pathways
Reductive debromination is a known process that can occur either as an intentional transformation or as a competing side reaction during other transformations, particularly palladium-catalyzed couplings. researchgate.netnih.gov In this pathway, the bromine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents or under certain catalytic hydrogenation conditions. In the context of cross-coupling reactions, debromination is often an undesired side product that can be minimized by careful selection of catalysts, ligands, and reaction conditions. nih.gov The intentional debromination of this compound would yield 1-(1H-pyrazol-5-yl)ethan-1-one.
Reactivity of the Acetyl Group
The acetyl group, a ketone, is a versatile functional handle for various transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Carbonyl Reductions to Alcohols and Alkanes
The carbonyl group of this compound can be readily reduced to either a secondary alcohol or completely to an alkane, depending on the chosen reagents and reaction conditions.
The reduction to the corresponding secondary alcohol, 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol, is a common transformation. This can be achieved using various reducing agents. The commercial availability of 1-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol indicates that this is a feasible and documented conversion. bldpharm.com
| Reagent Class | Specific Reagent(s) | Expected Product |
| Hydride Reductants | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol |
For the complete reduction of the acetyl group to an ethyl group, yielding 4-bromo-5-ethyl-1H-pyrazole, classic acid-catalyzed or base-catalyzed reduction methods can be employed. The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is effective for deoxygenating ketones that are stable in strongly acidic media. youtube.comyoutube.comorganic-chemistry.org Alternatively, the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at elevated temperatures, is suitable for substrates that are sensitive to acid.
| Reaction Name | Reagents | Conditions | Expected Product |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Heat | 4-bromo-5-ethyl-1H-pyrazole |
| Wolff-Kishner Reduction | H₂NNH₂, KOH or KOtBu | High temperature | 4-bromo-5-ethyl-1H-pyrazole |
Oxidations of the Acetyl Group
While less common for simple ketones, the acetyl group can be oxidized under specific conditions. For instance, the haloform reaction, which involves treatment with a halogen in the presence of a base, can convert methyl ketones into carboxylates. In the case of this compound, this would lead to the formation of a 4-bromo-1H-pyrazole-5-carboxylate derivative after an acidic workup.
Alpha-Functionalization (e.g., Halogenation, Aldol (B89426) Condensations)
The α-carbon of the acetyl group is amenable to functionalization through enolate-mediated reactions.
Halogenation: The methyl group can be halogenated, typically with bromine or chlorine, under either acidic or basic conditions. The existence of commercially available compounds like 2-bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one suggests that α-bromination is a known transformation for related substrates. bldpharm.com This reaction proceeds via an enol or enolate intermediate.
| Reaction | Reagents | Expected Product |
| α-Bromination | Br₂ in acetic acid or with a base | 2-bromo-1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one |
Aldol Condensations: The acetyl group can participate in aldol condensations with various aldehydes and ketones. In the presence of a base or an acid catalyst, this compound can act as the nucleophilic enolate component, attacking the carbonyl group of another molecule to form a β-hydroxy ketone. mdpi.commagritek.com Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.
| Reaction Type | Reactant | Catalyst | Expected Product |
| Aldol Condensation | Benzaldehyde | Base (e.g., NaOH) or Acid | (E)-1-(4-bromo-1H-pyrazol-5-yl)-3-phenylprop-2-en-1-one |
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The carbonyl group is a prime site for olefination reactions to form a new carbon-carbon double bond.
The Wittig reaction involves the reaction of the ketone with a phosphorus ylide. researchgate.netorganic-chemistry.orgnih.gov The ylide, generated from a phosphonium (B103445) salt and a strong base, attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine oxide.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. youtube.comyoutube.comorganic-chemistry.orgwikipedia.orgresearchgate.net The HWE reaction often provides better yields and stereoselectivity, typically favoring the formation of the (E)-alkene. The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide from the Wittig reaction.
| Reaction Name | Reagents | Expected Product |
| Wittig Reaction | Ph₃P=CHR, Base | 1-(4-bromo-1H-pyrazol-5-yl)-1-alkene |
| Horner-Wadsworth-Emmons Reaction | (EtO)₂P(O)CH₂R, Base (e.g., NaH) | (E)-1-(4-bromo-1H-pyrazol-5-yl)-1-alkene |
Reactivity of the Pyrazole Ring System
The pyrazole ring itself offers opportunities for functionalization, primarily at the nitrogen atoms.
N-Functionalization (Alkylation, Acylation, Arylation)
The presence of a proton on one of the nitrogen atoms of the pyrazole ring allows for substitution reactions. Due to tautomerism, N-functionalization can potentially lead to a mixture of N1 and N2 isomers.
N-Alkylation: The pyrazole nitrogen can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. nih.govorganic-chemistry.orgreddit.com The choice of base and solvent can influence the regioselectivity of the alkylation.
| Alkylating Agent | Base | Expected Product (Isomeric Mixture) |
| Methyl iodide (CH₃I) | K₂CO₃, NaH | 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one and 1-(4-bromo-2-methyl-1H-pyrazol-5-yl)ethan-1-one |
| Benzyl (B1604629) bromide (BnBr) | K₂CO₃, NaH | 1-(1-benzyl-4-bromo-1H-pyrazol-5-yl)ethan-1-one and 1-(2-benzyl-4-bromo-1H-pyrazol-5-yl)ethan-1-one |
N-Acylation: Acylation of the pyrazole nitrogen can be achieved using acyl chlorides or anhydrides, typically in the presence of a base like triethylamine or pyridine. researchgate.netchemistryviews.org This reaction introduces an acyl group onto one of the ring nitrogens.
| Acylating Agent | Base | Expected Product (Isomeric Mixture) |
| Acetyl chloride (AcCl) | Triethylamine (Et₃N) | 1-(1-acetyl-4-bromo-1H-pyrazol-5-yl)ethan-1-one and 1-(2-acetyl-4-bromo-1H-pyrazol-5-yl)ethan-1-one |
| Benzoyl chloride (BzCl) | Pyridine | 1-(1-benzoyl-4-bromo-1H-pyrazol-5-yl)ethan-1-one and 1-(2-benzoyl-4-bromo-1H-pyrazol-5-yl)ethan-1-one |
N-Arylation: The N-arylation of pyrazoles can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. organic-chemistry.orgnih.gov These methods typically employ a palladium or copper catalyst to couple the pyrazole with an aryl halide or an arylboronic acid.
| Reaction Type | Arylating Agent | Catalyst/Base System | Expected Product (Isomeric Mixture) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd catalyst, Base | 1-(1-phenyl-4-bromo-1H-pyrazol-5-yl)ethan-1-one and 1-(2-phenyl-4-bromo-1H-pyrazol-5-yl)ethan-1-one |
| Buchwald-Hartwig Amination | Bromobenzene | Pd catalyst, Base | 1-(1-phenyl-4-bromo-1H-pyrazol-5-yl)ethan-1-one and 1-(2-phenyl-4-bromo-1H-pyrazol-5-yl)ethan-1-one |
C-H Activation and Direct Functionalization
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org For the this compound scaffold, the most accessible C-H bond for activation is at the C3 position of the pyrazole ring. The N-H proton can also be substituted, but this section focuses on the direct functionalization of the carbon framework.
Recent studies have demonstrated the feasibility of transition-metal-catalyzed C-H functionalization on the pyrazole ring, even in the presence of a halogen substituent. A significant development is the palladium-catalyzed direct arylation at the C5 position of N-protected pyrazoles that bear a bromo or iodo group at the C4 position. rsc.orgresearchgate.net This reaction proceeds chemoselectively, activating the C5-H bond without cleaving the C4-halogen bond. While the target molecule is substituted at C5 with an acetyl group, this research highlights the principle that C-H activation can be directed to a specific position on the pyrazole ring while preserving a valuable halogen handle for subsequent cross-coupling reactions.
For this compound, direct functionalization would likely target the C3-H bond. Palladium catalysis, often in the presence of ligands and an oxidant, is a common strategy for such transformations. For instance, C-H alkenylation reactions, installing groups like acrylates or styrenes, have been developed for pyrazoles containing various functional groups. acs.org The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and can lead to the formation of fused bicyclic pyrazoles through sequential C-H alkenylation and cyclization.
Another potential C-H functionalization is trifluoromethylation, a common modification in medicinal chemistry. Radical-promoted trifluoromethylation has been shown to be effective for various nitrogen-containing heterocycles, including pyrazoles. nih.gov
| Transformation | Catalyst/Reagent | Key Conditions | Position Functionalized | Reference |
|---|---|---|---|---|
| Direct Arylation | Pd(OAc)₂ | KOAc (base), DMA (solvent) | C5 (on a 4-halopyrazole) | rsc.org |
| Oxidative Alkenylation | Pd(OAc)₂ / Pyridine | Ag₂CO₃ (oxidant), various alkenes | C5 | acs.org |
| Trifluoromethylation | Radical initiator (e.g., AIBN), CF₃ source | Innate C-H functionalization conditions | Various | nih.gov |
Electrophilic Aromatic Substitution on Pyrazole Core
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In unsubstituted pyrazole, the reaction preferentially occurs at the C4 position due to the electronic nature of the heterocyclic ring. researchgate.netresearchgate.net In this compound, the C4 position is blocked by a bromine atom. This, combined with the presence of the electron-withdrawing acetyl group at C5, significantly deactivates the pyrazole ring towards electrophilic attack.
Further substitution, therefore, requires forcing conditions. If an electrophilic substitution were to occur, it would likely target the C3 position. The preparation of 3-halogenated pyrazoles using electrophilic reagents typically requires the C4 position to be substituted first, followed by reaction under stronger conditions, such as higher temperatures. researchgate.net
Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Halogenation: Further halogenation, for instance, using N-halosuccinimides (NBS, NCS, NIS), could potentially introduce a second halogen at the C3 position. researchgate.netbeilstein-archives.org The success of such a reaction would depend on overcoming the deactivating effects of the existing substituents.
Nitration: Nitration of pyrazoles is typically achieved with a mixture of nitric acid and sulfuric acid. lumenlearning.commasterorganicchemistry.com For the target compound, the strong deactivation of the ring makes nitration at C3 highly challenging and would likely require harsh reaction conditions, which could lead to side reactions or degradation. Studies on the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole have shown that nitration occurs at the C4-position, which is unavailable in the title compound. mdpi.com
The arenium ion intermediate formed during electrophilic aromatic substitution is stabilized by resonance. libretexts.org However, the deactivating bromo and acetyl groups on the this compound ring would destabilize this intermediate, thereby increasing the activation energy for the reaction.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural features of all starting materials, are highly efficient tools for building molecular complexity. nih.govnih.gov The acetyl group of this compound presents an opportunity for this molecule to serve as a ketone building block in various MCRs.
A prominent class of MCRs that could potentially incorporate the title compound is the synthesis of fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. These reactions typically involve the condensation of a hydrazine (B178648), a β-ketoester (or a 1,3-diketone), an aldehyde, and an active methylene (B1212753) compound like malononitrile. nih.govresearchgate.net
In a hypothetical MCR, this compound could act as the ketone component. For example, a reaction with an aldehyde and an active methylene compound could proceed via a Knoevenagel condensation followed by a Michael addition and cyclization. The presence of the pyrazole N-H allows for further derivatization or participation in the reaction sequence. For example, a four-component reaction between an aldehyde, malononitrile, hydrazine hydrate (B1144303), and ethyl acetoacetate (B1235776) is a well-established route to pyrano[2,3-c]pyrazoles. nih.gov By replacing ethyl acetoacetate with this compound, one could envision a pathway to novel, highly substituted pyrazole derivatives, although the reactivity would need to be experimentally verified.
Theoretical and Computational Chemistry Studies
Spectroscopic Property Prediction
Vibrational Frequency Calculations (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a fundamental technique for the characterization of molecular structures. Computational methods, particularly those based on density functional theory (DFT), are widely used to simulate the vibrational spectra of molecules. By calculating the harmonic vibrational frequencies, researchers can predict the positions and intensities of absorption bands in the IR and Raman spectra. This information is invaluable for the interpretation of experimental spectra and the assignment of specific vibrational modes to different functional groups within the molecule. nih.govyoutube.comcardiff.ac.uk
For pyrazole (B372694) derivatives, DFT calculations have been successfully employed to predict vibrational frequencies. nih.gov The accuracy of these predictions can be enhanced by using appropriate basis sets and computational levels of theory, such as B3LYP with the 6-311++G(d,p) basis set. nih.gov Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. youtube.com
The simulated IR and Raman spectra of 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one would be expected to show characteristic vibrational modes for the pyrazole ring, the acetyl group, and the carbon-bromine bond. The table below presents a hypothetical set of calculated vibrational frequencies for key functional groups, based on typical values for similar pyrazole derivatives.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H stretch | ~3400-3500 | Stretching vibration of the pyrazole N-H bond. |
| C=O stretch | ~1680-1700 | Stretching vibration of the acetyl carbonyl group. |
| C=C/C=N stretch | ~1400-1600 | Ring stretching vibrations of the pyrazole core. |
| C-Br stretch | ~500-600 | Stretching vibration of the carbon-bromine bond. |
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and transition states.
The elucidation of reaction mechanisms at a molecular level can be achieved through the characterization of transition states and the modeling of reaction pathways. Computational methods are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface, and to calculate its energy. This information provides the activation energy of the reaction, which is a critical parameter for understanding reaction kinetics.
For pyrazole derivatives, computational studies have been used to investigate various reactions, including electrophilic substitution and cycloaddition reactions. nih.gov For instance, in the acylation of a pyrazole, a key reaction for the synthesis of compounds like this compound, computational modeling can help to determine whether the reaction proceeds through a concerted or stepwise mechanism and to identify the most favorable reaction pathway.
The solvent can have a significant impact on the kinetics and thermodynamics of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the energies of reactants, products, and transition states. These models treat the solvent as a continuous medium with a specific dielectric constant.
In the context of pyrazole chemistry, solvent effects are crucial, particularly in reactions involving charged or highly polar species. For example, the tautomeric equilibrium of pyrazoles can be significantly influenced by the polarity of the solvent. nih.govorientjchem.org Computational studies have shown that polar solvents can stabilize one tautomer over another by establishing specific intermolecular interactions, such as hydrogen bonds. nih.gov This, in turn, can affect the reactivity of the pyrazole derivative in subsequent reactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, intermolecular interactions, and other dynamic processes. eurasianjournals.comeurasianjournals.com
The conformational flexibility of a molecule is an important determinant of its physical and chemical properties. For this compound, the rotation around the single bond connecting the acetyl group to the pyrazole ring is a key conformational degree of freedom. MD simulations can be used to explore the potential energy surface associated with this rotation and to identify the most stable conformations.
Furthermore, pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. nih.gov MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the dynamics of this tautomerization process in solution. These simulations can provide information on the lifetime of each tautomer and the mechanism of interconversion.
The behavior of a molecule in solution is governed by its interactions with the surrounding solvent molecules. MD simulations can provide a detailed picture of these intermolecular interactions, including hydrogen bonding and van der Waals forces.
For this compound, the pyrazole ring can act as both a hydrogen bond donor (N-H group) and acceptor (the sp2 nitrogen atom). The acetyl group also contains a hydrogen bond acceptor (the carbonyl oxygen). MD simulations in different solvents can reveal the specific hydrogen bonding patterns and how they influence the solvation structure around the molecule. This information is crucial for understanding the solubility and reactivity of the compound in different media.
Exploration of Biological Activities Mechanistic and in Vitro Focus
Enzyme Inhibition Studies
Investigation of Specific Enzyme Targets and Binding Affinities
Research into pyrazole (B372694) derivatives has identified several classes of enzymes as potential targets. For instance, some pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. evitachem.com Other related pyrazole structures have been investigated as inhibitors of nicotinamide (B372718) phosphoribosyltransferase, an enzyme crucial for NAD+ metabolism. evitachem.com
Furthermore, serine proteases, such as thrombin, have been identified as targets for certain 1H-pyrazol-5-amine derivatives. nih.gov Although 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one does not share the exact substitution pattern of these reported inhibitors, the core pyrazole structure suggests that screening against a panel of kinases, proteases, and metabolic enzymes could be a fruitful area of investigation.
Illustrative Enzyme Targets of Structurally Related Pyrazole Compounds
| Compound Class | Enzyme Target | Reported Activity |
|---|---|---|
| Pyrazole Derivatives | Cyclooxygenase (COX) | Anti-inflammatory |
| Pyridine-Pyrazole Hybrids | Nicotinamide Phosphoribosyltransferase | Enzyme Inhibition |
Mechanistic Characterization of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)
The mechanism of enzyme inhibition by pyrazole derivatives can vary depending on the specific enzyme and the substitution pattern on the pyrazole ring. For example, some pyrazole-based inhibitors may act via a serine-trapping mechanism, forming a covalent bond with the active site serine residue of enzymes like thrombin. nih.gov This results in potent and often irreversible inhibition. Other modes of inhibition, such as competitive, non-competitive, or uncompetitive inhibition, would need to be determined through detailed kinetic studies for this compound against specific enzyme targets.
Cell-Based Assays (Excluding Human Clinical Data)
Cell-based assays provide a valuable tool for understanding the biological effects of a compound at the cellular level. While specific data for this compound is lacking, the activities of related pyrazoles suggest potential antiproliferative, antimicrobial, and antifungal properties.
Antiproliferative Mechanisms in Specific Cell Lines (e.g., Cell Cycle Arrest)
Several pyrazole derivatives have demonstrated antiproliferative activity through various mechanisms. One notable mechanism is the induction of cell cycle arrest. For example, the pyrazolo[1,5-α]pyrimidine derivative BS-181 has been shown to induce G1 cell cycle arrest in Jurkat T cells. nih.gov This is often a consequence of inhibiting cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.govnih.gov The loss of function of critical cooperating factors for the retinoblastoma (RB) protein, which is a key tumor suppressor, can also be a mechanism by which pyrazole-like compounds exert their effects. nih.gov It is plausible that this compound could exhibit similar effects on cell cycle progression in various cancer cell lines.
In Vitro Antimicrobial and Antifungal Mechanisms
The pyrazole scaffold is present in numerous compounds with documented antimicrobial and antifungal activities. nih.govnih.gov Pyrazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov
The mechanism of antifungal action for some pyrazole carboxamides has been suggested to involve the disruption of the fungal cell membrane, leading to inhibited growth. arabjchem.orgresearchgate.net Other pyrazole-containing compounds are being explored for their ability to inhibit key fungal enzymes, such as CYP51, which is involved in ergosterol (B1671047) biosynthesis. mdpi.com The broad-spectrum antimicrobial potential of the pyrazole class of compounds suggests that this compound should be evaluated for its activity against a range of microbial pathogens.
Illustrative In Vitro Antimicrobial and Antifungal Activities of Pyrazole Derivatives
| Compound Class | Organism Type | Potential Mechanism of Action |
|---|---|---|
| Pyrazole-1-carbothiohydrazides | Bacteria and Fungi | Inhibition of microbial growth |
| Pyrazole Carboxamides | Fungi | Disruption of cell membrane integrity |
Anti-inflammatory Pathways (e.g., COX inhibition mechanisms)
There is no specific information available in the scientific literature regarding the anti-inflammatory pathways associated with this compound. Studies on other pyrazole derivatives have shown that they can exert anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. evitachem.comnih.govnih.gov However, no in vitro or mechanistic studies have been published that specifically investigate the COX-1/COX-2 inhibitory activity or other anti-inflammatory mechanisms of this compound.
Molecular Pathways of Antioxidant Activity
The molecular pathways related to the antioxidant activity of this compound have not been documented. Research on other pyrazole-containing compounds suggests that the pyrazole nucleus can contribute to antioxidant effects, potentially through mechanisms like free radical scavenging. researchgate.netresearchgate.netnih.gov Despite these general findings for the broader chemical class, specific assays (e.g., DPPH, ABTS) or mechanistic studies to determine the antioxidant potential of this compound have not been reported.
Biochemical and Biophysical Characterization of Biological Interactions
No published studies on protein binding assays involving this compound were found. While research on other novel heterocyclic compounds often includes investigations into their binding affinity with transport proteins like bovine serum albumin (BSA) to understand their pharmacokinetic properties, such data does not exist for this specific compound. nih.gov
There is no available research detailing the interaction between this compound and nucleic acids. Studies on different, more complex pyrazole derivatives have sometimes explored DNA binding as a potential mechanism for anticancer activity, but these findings cannot be extrapolated to the title compound. researchgate.net
Future Research Directions and Outlook
Advanced Synthetic Strategies for Enhanced Complexity and Efficiency
Future synthetic research on 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one should focus on developing more sophisticated and efficient methods to access this scaffold and its derivatives. While classical methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, modern synthetic chemistry offers avenues for significant improvement. ijraset.com
Key areas for exploration include:
Multi-component Reactions (MCRs): Designing novel MCRs that allow for the one-pot synthesis of highly substituted pyrazole derivatives from simple starting materials would be a significant advancement. mdpi.com This approach offers increased efficiency and atom economy compared to traditional multi-step syntheses.
Flow Chemistry: The use of continuous flow reactors could enable safer, more scalable, and highly controlled synthesis of this compound and its analogs. This technology is particularly advantageous for handling potentially hazardous reagents and for optimizing reaction conditions with high precision.
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, renewable starting materials, and catalytic methods will be crucial. nih.gov This includes exploring microwave-assisted and ultrasound-promoted reactions to reduce reaction times and energy consumption. rsc.org
Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of the pyrazole core would provide rapid access to a library of derivatives. This could involve C-H activation strategies to introduce new substituents at various positions on the pyrazole ring.
Deeper Mechanistic Understanding of Reactivity and Transformations
A thorough understanding of the reactivity of this compound is essential for its effective utilization in the synthesis of more complex molecules. Future research should aim to elucidate the mechanisms of its key transformations.
Kinetics and Substituent Effects: Detailed kinetic studies on the reactions involving the pyrazole ring and its substituents can provide valuable insights into the reaction mechanisms. researchgate.net Investigating the electronic and steric effects of different substituents on the reactivity of the pyrazole core will aid in the rational design of new reactions.
Reaction Intermediates: The identification and characterization of transient intermediates in reactions involving this compound, using techniques such as in-situ spectroscopy, will be critical for a complete mechanistic picture.
Regioselectivity of Reactions: A key aspect to investigate is the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyrazole ring. Understanding the factors that control the position of substitution is crucial for predictable and selective synthesis. nih.gov
Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry offers powerful tools for the rational design of new this compound derivatives with specific, desired properties. eurasianjournals.comeurasianjournals.com
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. eurasianjournals.com This can guide the selection of the most promising candidates for synthesis.
Molecular Docking and Dynamics: For applications in drug discovery, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction modes of pyrazole derivatives with biological targets. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to establish a correlation between the structural features of pyrazole derivatives and their biological activity or material properties. nih.gov This can accelerate the optimization of lead compounds.
Exploration of Underexplored Applications in Chemical Biology and Materials Science
The versatile structure of this compound makes it a promising candidate for a range of applications beyond traditional medicinal chemistry.
Chemical Probes: Derivatives of this compound could be developed as chemical probes to study biological processes. For example, by incorporating fluorescent tags or reactive groups, these molecules could be used to label and visualize specific biomolecules.
Organic Electronics: Pyrazole-containing compounds have shown potential in materials science. jetir.org Future work could explore the synthesis of conjugated polymers and small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Agrochemicals: Pyrazole derivatives are known to exhibit insecticidal and herbicidal activities. globalresearchonline.net Screening libraries of compounds derived from this compound for their agrochemical potential could lead to the discovery of new crop protection agents.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Predictive Modeling: ML algorithms can be trained on existing data to predict the properties and activities of virtual compounds, allowing for the rapid screening of large chemical libraries. researchgate.net
Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex target molecules by suggesting optimal reaction pathways. acs.org
De Novo Design: Generative models can be used to design entirely new molecules with desired properties, expanding the chemical space around the this compound core.
The future of research on this compound is bright and multifaceted. By embracing advanced synthetic methods, delving deeper into reaction mechanisms, leveraging computational design, exploring new applications, and integrating artificial intelligence, the scientific community can unlock the full potential of this versatile chemical entity. The outlined research directions provide a comprehensive framework for guiding future investigations and fostering innovation in the field of heterocyclic chemistry.
Q & A
Q. Q: What are the common synthetic routes for preparing 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one, and how are intermediates purified?
A: The compound is typically synthesized via condensation reactions of substituted pyrazole precursors with acetylating agents. For example, α,β-unsaturated ketones can be generated by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes, followed by bromination at the 4-position of the pyrazole ring. Purification often involves column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures, validated by TLC and NMR .
Advanced Synthesis Optimization
Q. Q: How can reaction conditions be optimized to improve yields of this compound in multi-step syntheses?
A: Key optimizations include:
- Temperature control : Maintaining low temperatures (−10°C to 0°C) during bromination to minimize side reactions.
- Catalyst selection : Using Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
- Stoichiometry : Precursor-to-brominating agent ratios (e.g., NBS or Br₂) at 1:1.2 to avoid over-bromination.
- Workup : Quenching with aqueous Na₂S₂O₃ to remove excess bromine. Yields >70% are achievable with rigorous inert atmosphere (N₂/Ar) .
Structural Characterization Techniques
Q. Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
A:
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., bromine-induced deshielding at C4).
- IR : Confirm acetyl group presence via C=O stretches (~1700 cm⁻¹).
- X-ray crystallography : Single-crystal analysis using SHELXL (e.g., space group determination, refinement of thermal parameters) resolves ambiguities in regiochemistry. For example, bond angles (e.g., C4–Br bond length ~1.89 Å) and torsion angles differentiate between tautomers .
Advanced Crystallography and SHELX Refinement
Q. Q: How do researchers address challenges in refining crystal structures of halogenated pyrazoles using SHELXL?
A:
- Data collection : High-resolution (<1.0 Å) data from synchrotron sources reduce errors in electron density maps.
- Disorder modeling : Split positions for bromine atoms if dynamic disorder is observed.
- Restraints : Apply similarity restraints for C–Br bonds and anisotropic displacement parameters.
- Validation : Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for residual density .
Pharmacological Activity Profiling
Q. Q: What methodologies are used to evaluate the bioactivity of this compound derivatives?
A:
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains.
- Antitubulin activity : Use sea urchin embryo assays to assess mitotic disruption.
- Receptor binding : Radioligand displacement assays (e.g., σ₁ receptor antagonism) with IC₅₀ calculations.
- SAR studies : Modify substituents (e.g., methoxy, fluoro) to correlate structure with activity .
Handling Data Contradictions
Q. Q: How should researchers resolve discrepancies between spectroscopic data and computational modeling results?
A:
- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*).
- Solvent effects : Re-run computations with implicit solvent models (e.g., PCM for DMSO) to match experimental conditions.
- Crystallographic backup : Use X-ray data to override ambiguous NMR assignments (e.g., distinguishing C4 vs. C5 bromination) .
Spectroscopic Analysis in Polar Solvents
Q. Q: Why does the emission spectrum of this compound shift in polar solvents like DMSO, and how is this analyzed?
A: The bathochromic shift (~356 nm in DMSO) arises from solvent stabilization of the excited state via dipole-dipole interactions. Time-resolved fluorescence spectroscopy quantifies lifetime changes (τ), while Stokes shifts correlate with solvent polarity indexes (ET(30)). Solvatochromism studies validate intramolecular charge transfer (ICT) mechanisms .
Computational Modeling for Reactivity Prediction
Q. Q: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
A:
- DFT calculations : Optimize geometry at M06-2X/def2-TZVP to locate electrophilic centers (MEP maps highlight C4–Br as a reactive site).
- NBO analysis : Quantify hyperconjugative interactions (e.g., σ→σ* for C–Br bonds) to predict bromine displacement kinetics.
- MD simulations : Model solvation effects in THF or DMF to estimate activation energies .
Regioselectivity Challenges in Pyrazole Functionalization
Q. Q: What strategies ensure regioselective functionalization at the 4-position of the pyrazole ring?
A:
- Directing groups : Use electron-withdrawing substituents (e.g., acetyl at C5) to orient electrophiles toward C4.
- Protection/deprotection : Temporarily protect N1 with Boc groups to block competing reactions.
- Kinetic control : Fast-reacting electrophiles (e.g., Br⁺ from NBS) favor C4 due to lower steric hindrance .
Stability and Storage Recommendations
Q. Q: How should this compound be stored to prevent degradation, and what analytical methods monitor stability?
A:
- Storage : In amber vials under argon at −20°C, with desiccants (silica gel).
- Stability tests : Periodic HPLC (C18 column, MeOH:H₂O = 70:30) to detect decomposition products (e.g., de-brominated analogs).
- Light sensitivity : UV-vis spectroscopy tracks absorbance changes (λmax ~270 nm) under accelerated aging conditions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
